![molecular formula C18H19N3O4 B7535023 N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide](/img/structure/B7535023.png)
N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide, commonly known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DMF is a synthetic compound that belongs to the class of furan carboxamides and has a molecular formula of C19H20N2O4.
作用機序
The mechanism of action of DMF is not fully understood, but it is believed to involve the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. DMF has also been shown to inhibit the activity of various pro-inflammatory cytokines and enzymes, which contribute to the pathogenesis of various diseases.
Biochemical and Physiological Effects:
DMF has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and immunomodulatory properties. DMF has also been shown to induce apoptosis in cancer cells and inhibit the proliferation of various cancer cell lines. DMF has also been shown to improve the symptoms of multiple sclerosis, a chronic autoimmune disorder that affects the central nervous system.
実験室実験の利点と制限
One of the main advantages of using DMF in lab experiments is its low toxicity and high stability, which makes it a safe and reliable tool for studying various biological processes. However, one of the limitations of using DMF is its limited solubility in water, which can make it difficult to use in certain experimental setups.
将来の方向性
There are various future directions for the study of DMF, including the development of novel DMF derivatives with improved pharmacokinetic and pharmacodynamic properties, the identification of new targets for DMF, and the investigation of the potential applications of DMF in other fields such as agriculture and environmental science. Further research is also needed to fully understand the mechanism of action of DMF and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, DMF is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. DMF has shown promising results as a potential drug candidate for the treatment of various diseases and has various biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of DMF and its potential applications in other fields.
合成法
The synthesis of DMF involves the condensation reaction between 2-methoxyphenol and 1,5-dimethyl-1H-pyrazole-4-carboxylic acid, followed by the addition of furan-2-carboxylic acid chloride. The resulting product is then purified using column chromatography to obtain pure DMF.
科学的研究の応用
DMF has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, DMF has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and autoimmune disorders. In biochemistry, DMF has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, DMF has been studied for its pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
N-(1,5-dimethylpyrazol-4-yl)-5-[(2-methoxyphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-12-14(10-19-21(12)2)20-18(22)17-9-8-13(25-17)11-24-16-7-5-4-6-15(16)23-3/h4-10H,11H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGYQXXGSWKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
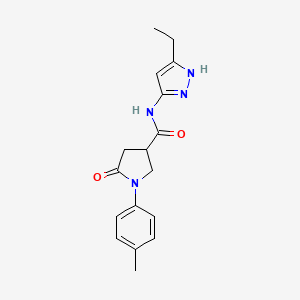
![2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
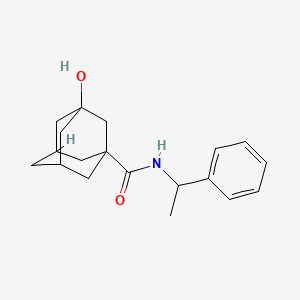
![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)
![3-methoxy-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534972.png)
![2-(2,3-Dihydroindol-1-yl)-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B7534975.png)
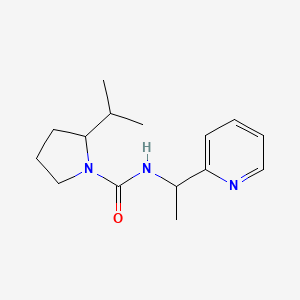
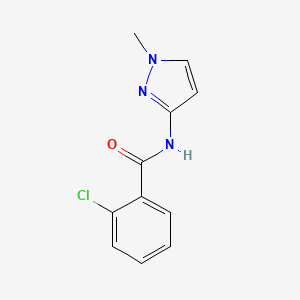
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]acetamide](/img/structure/B7535003.png)
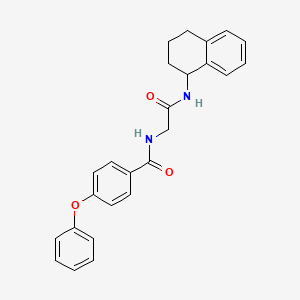
![4-[2-hydroxy-3-[[2-(1H-indol-3-yl)-2-phenylethyl]amino]propoxy]benzonitrile](/img/structure/B7535028.png)
![1-(2,6-Dimethylmorpholin-4-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7535029.png)
![2-[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]-N-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]acetamide](/img/structure/B7535035.png)
![[4-(4-Methylphenyl)sulfonylpiperazin-1-yl]-(4-phenylmethoxyphenyl)methanone](/img/structure/B7535044.png)
